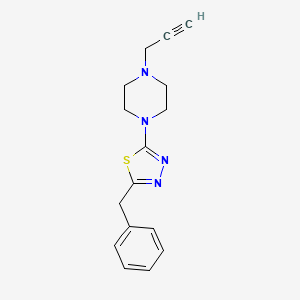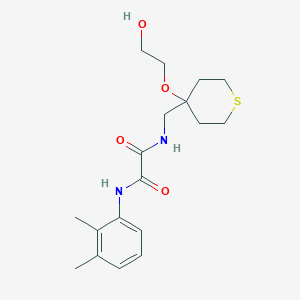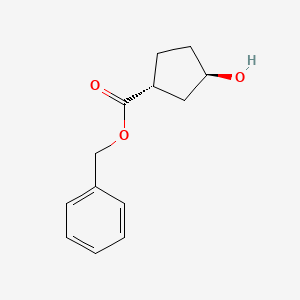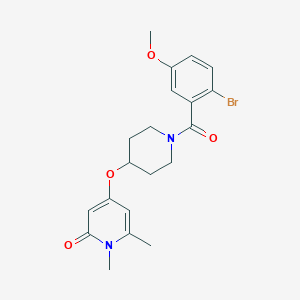![molecular formula C20H17ClN4 B2395295 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-99-8](/img/structure/B2395295.png)
3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are a type of heterocyclic aromatic organic compounds . Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3. Pyrazole is a three-nitrogen containing five-membered ring. The compound has various substituents including a 2-chlorophenyl group, a methyl group, and a 4-methylphenyl group .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. It has a 2-chlorophenyl group attached to the 3-position, a methyl group attached to the 5-position, and a 4-methylphenyl group attached to the nitrogen in the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, including those similar to the specified compound, have shown significant antimicrobial and anticancer activities. For instance, compounds with pyrazole and pyrimidine moieties have been synthesized and evaluated, revealing some derivatives exhibiting higher anticancer activity than reference drugs like doxorubicin. Additionally, these compounds demonstrated good to excellent antimicrobial activity, highlighting their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis Methodologies
- Research has also focused on the synthesis methodologies of pyrazolo[1,5-a]pyrimidine derivatives. A study presented a three-step, one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, utilizing ultrasound in aqueous media. This method highlights an efficient approach to synthesizing such derivatives, which could be beneficial for further pharmaceutical applications (Kaping, Helissey, & Vishwakarma, 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer therapeutics.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), activate caspase 9 (an initiator enzyme of the apoptotic cascade), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
The compound’s action results in molecular and cellular effects that can lead to changes in cell behavior. For instance, similar compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells . This is achieved through the activation of caspase 9 and the cleavage of PARP-1 .
Biochemische Analyse
Biochemical Properties
The compound 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation . The compound’s interaction with these enzymes could potentially influence various biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has shown significant inhibitory activity against various cell lines. For example, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is crucial for cell cycle progression . Furthermore, molecular docking simulations have confirmed that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Temporal Effects in Laboratory Settings
It is known that the compound has significant inhibitory activity against various cell lines, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDKs, it is likely that the compound interacts with enzymes and cofactors involved in cell cycle regulation .
Transport and Distribution
Given its molecular properties, it is plausible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Its interaction with CDKs suggests that it may be localized to regions of the cell where these enzymes are active .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-7-9-15(10-8-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-5-3-4-6-18(16)21/h3-12,24H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSCSDGUXCJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)
![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)


![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)
![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2395228.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

![N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2395233.png)

